1-Bromo-3-butoxy-2-fluorobenzene
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Overview
Description
1-Bromo-3-butoxy-2-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, butoxy, and fluorine groups
Preparation Methods
The synthesis of 1-Bromo-3-butoxy-2-fluorobenzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a fluorobenzene derivative undergoes bromination and subsequent butoxylation. The reaction conditions typically include the use of bromine or a brominating agent, a suitable solvent, and a catalyst to facilitate the substitution reactions .
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often employ advanced techniques such as tubular diazotization to prepare intermediates, which are then converted to the final product through controlled reaction conditions .
Chemical Reactions Analysis
1-Bromo-3-butoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or butoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: this compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
1-Bromo-3-butoxy-2-fluorobenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-3-butoxy-2-fluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the butoxy group can engage in hydrogen bonding and hydrophobic interactions. These interactions influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors .
Comparison with Similar Compounds
1-Bromo-3-butoxy-2-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3-fluorobenzene: Lacks the butoxy group, making it less versatile in terms of chemical reactivity and applications.
1-Bromo-2-fluorobenzene: Similar in structure but differs in the position of the fluorine atom, which can affect its reactivity and interaction with other molecules.
1-Bromo-4-butoxybenzene:
The presence of both bromine and fluorine atoms in this compound makes it unique, as it combines the reactivity of halogens with the solubility and stability imparted by the butoxy group.
Properties
IUPAC Name |
1-bromo-3-butoxy-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-2-3-7-13-9-6-4-5-8(11)10(9)12/h4-6H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZAZJSTMZSGHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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